
4-Bromo-2-methoxy-1-phenoxy-benzene
Übersicht
Beschreibung
4-Bromo-2-methoxy-1-phenoxy-benzene is an organic compound with the molecular formula C13H11BrO2. It is a derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wirkmechanismus
The mechanism of action of “4-Bromo-2-methoxy-1-phenoxy-benzene” involves electrophilic aromatic substitution reactions . These reactions are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Zukünftige Richtungen
The future directions of “4-Bromo-2-methoxy-1-phenoxy-benzene” research could involve further exploration of its reactions and mechanisms of action. For example, more research could be done on its electrophilic aromatic substitution reactions and its potential use in the synthesis of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxy-1-phenoxy-benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Another method involves the bromination of 2-methoxy-1-phenoxy-benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its high yield and selectivity. The reaction conditions are optimized to ensure efficient production, including the use of continuous flow reactors to enhance reaction rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methoxy-1-phenoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Heck Reaction: Palladium catalysts, bases like triethylamine, and solvents such as N,N-dimethylformamide (DMF) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic or quinone compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxy-1-phenoxy-benzene has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methoxy-1-phenoxy-benzene can be compared with other similar compounds, such as:
4-Bromoanisole: Similar in structure but lacks the phenoxy group, leading to different reactivity and applications.
4-Bromo-1-phenoxybenzene:
4-Bromo-2-methoxyphenol: Contains a hydroxyl group instead of a phenoxy group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
4-bromo-2-methoxy-1-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOFNWXRPCZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
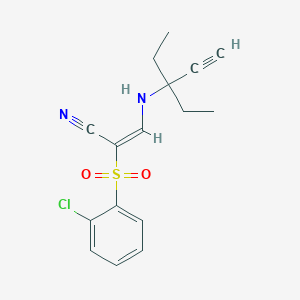

aminophenylboronic acid](/img/structure/B6324571.png)
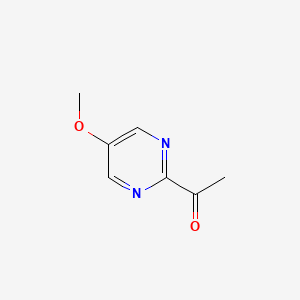
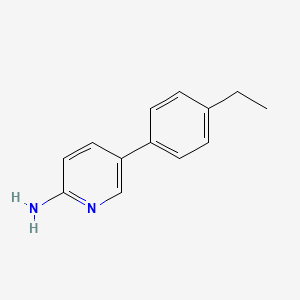

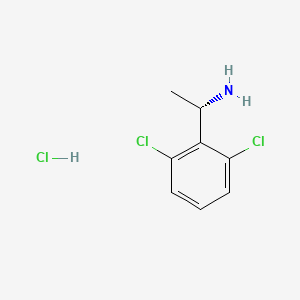
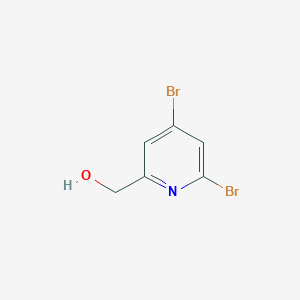
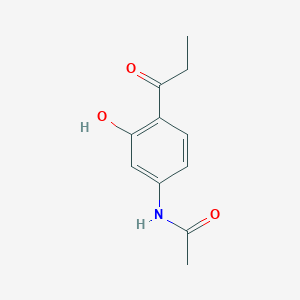
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)
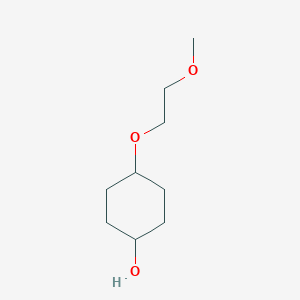
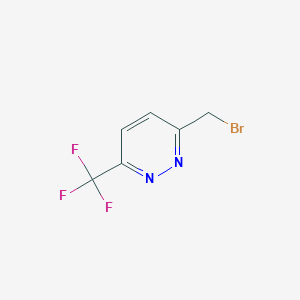
![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)
![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol](/img/structure/B6324660.png)
